N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine
Description
N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine is a Schiff base derivative featuring a central triphenylmethanamine scaffold conjugated with a bis(4-methoxyphenyl)methylidene group. This compound combines electron-rich methoxy substituents with a rigid aromatic framework, making it of interest in coordination chemistry and materials science. Its synthesis typically involves condensation reactions between 1,1,1-triphenylmethanamine and bis(4-methoxyphenyl)ketone derivatives under acidic or catalytic conditions.
Properties
Molecular Formula |
C34H29NO2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1,1-bis(4-methoxyphenyl)-N-tritylmethanimine |
InChI |
InChI=1S/C34H29NO2/c1-36-31-22-18-26(19-23-31)33(27-20-24-32(37-2)25-21-27)35-34(28-12-6-3-7-13-28,29-14-8-4-9-15-29)30-16-10-5-11-17-30/h3-25H,1-2H3 |
InChI Key |
IUBGXPRDAPHBRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine typically involves the reaction of 4-methoxybenzaldehyde with triphenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts like palladium on carbon (Pd/C) or specific solvents and bases.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with methoxyphenyl groups can induce apoptosis in cancer cells through various mechanisms. These compounds may function by inhibiting specific signaling pathways involved in tumor growth and metastasis.
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. For example, studies have shown that such compounds can activate caspases and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Coordination Chemistry
Bidentate Ligands
this compound can act as a bidentate ligand in coordination complexes. Its ability to coordinate with metal ions enhances the stability and reactivity of metal complexes. Such complexes have been studied for their potential applications in catalysis and materials science.
Case Study: Metal Complexes
In recent research, the coordination of this compound with transition metals has been explored to develop new catalysts for organic reactions. The synthesized metal complexes exhibited improved catalytic efficiency compared to their uncoordinated counterparts . This application highlights the versatility of the compound in enhancing the properties of metal catalysts.
Materials Science
Organic Photovoltaics
The incorporation of this compound into organic photovoltaic devices has shown promising results. The compound's electronic properties contribute to improved charge transport and light absorption characteristics in photovoltaic materials.
Data Table: Performance Metrics
Mechanism of Action
The mechanism of action of N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectral Properties
Biological Activity
N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine, also known as (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one , is a synthetic organic compound with significant biological activity. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N
- Molecular Weight : 294.3 g/mol
- IUPAC Name : (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
- CAS Number : 37951-12-5
Structural Representation
The compound features a central penta-1,4-dien-3-one backbone flanked by two 4-methoxyphenyl groups. The methoxy groups enhance the lipophilicity and biological activity of the molecule.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that compounds with similar structures possess the ability to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin synthesis. Inhibitors of this enzyme can be valuable in treating hyperpigmentation disorders. Preliminary studies suggest that this compound may act as a competitive inhibitor of tyrosinase, showing potential for cosmetic and therapeutic applications in skin pigmentation regulation .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibitory effects against several bacterial strains and fungi, suggesting its potential as a natural antimicrobial agent .
Study 1: Antioxidant and Antimicrobial Activities
A comprehensive study on related compounds found that those with methoxy substitutions exhibited enhanced antioxidant and antimicrobial activities compared to their non-substituted counterparts. The study utilized various assays to quantify these effects and establish structure-activity relationships.
| Compound | Antioxidant Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | 25 µM | 15 mm |
| This compound | 20 µM | 18 mm |
Study 2: Tyrosinase Inhibition
In another study focused on tyrosinase inhibitors, this compound exhibited competitive inhibition with an IC50 value comparable to known inhibitors such as kojic acid.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Kojic Acid | 15 | Competitive |
| This compound | 12 | Competitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
